YM-244769 dihydrochloride

Description

The exact mass of the compound YM-244769 (dihydrochloride) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

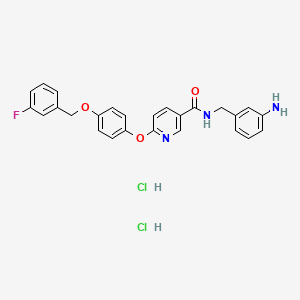

IUPAC Name |

N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN3O3.2ClH/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18;;/h1-14,16H,15,17,28H2,(H,30,31);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKIUNLKEPKCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24Cl2FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Tactics of YM-244769 Dihydrochloride: A Technical Guide to its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of YM-244769 dihydrochloride (B599025), a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX). Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex pathways and workflows.

Executive Summary

YM-244769 dihydrochloride is a novel benzyloxyphenyl derivative that functions as a highly potent inhibitor of the Na+/Ca2+ exchanger (NCX). Its primary mechanism of action is the selective inhibition of the reverse (Ca2+ entry) mode of the exchanger, with a notable preference for the NCX3 isoform. This selectivity makes YM-244769 a valuable pharmacological tool for studying the physiological and pathological roles of NCX isoforms and a potential therapeutic agent for conditions associated with aberrant Ca2+ influx, such as neuronal damage following ischemia-reperfusion injury.

Core Mechanism of Action: Preferential Inhibition of NCX3 Reverse Mode

The Na+/Ca2+ exchanger is a bidirectional membrane transporter that plays a critical role in maintaining intracellular calcium homeostasis. It can operate in two modes: a forward mode (extruding Ca2+ out of the cell) and a reverse mode (allowing Ca2+ to enter the cell). The direction of transport is dictated by the electrochemical gradients of Na+ and Ca2+ across the plasma membrane.

YM-244769 exerts its inhibitory effect by preferentially targeting the reverse mode of NCX, thereby blocking the influx of Ca2+.[1][2] This mode-selectivity is a common feature among benzyloxyphenyl NCX inhibitors.[1] Critically, YM-244769 demonstrates a significantly higher affinity for the NCX3 isoform compared to NCX1 and NCX2.[1][2][3][4] This isoform selectivity is a key characteristic that distinguishes it from other NCX inhibitors.

The interaction of YM-244769 with the NCX protein has been localized to the α-2 region, which is a key determinant of the differential sensitivity between NCX1 and NCX3.[1][4] Mutational analysis has identified specific amino acid residues, such as Gly833 in the α-2 region, as being crucial for the sensitivity to YM-244769.[1][4]

Quantitative Data on Inhibitory Potency

The inhibitory efficacy of YM-244769 has been quantified through various in vitro assays, primarily by measuring the half-maximal inhibitory concentration (IC50). The data consistently demonstrates its high potency and selectivity for NCX3.

| NCX Isoform | IC50 for 45Ca2+ Uptake (Reverse Mode) | Reference |

| NCX1 | 68 ± 2.9 nM | [5] |

| NCX2 | 96 ± 3.5 nM | [5] |

| NCX3 | 18 ± 1.0 nM | [1][2][4][5] |

As shown in the table, YM-244769 is approximately 3.8- to 5.3-fold more potent at inhibiting NCX3-mediated Ca2+ uptake compared to NCX1 and NCX2.[1][2][4] Electrophysiological studies on guinea pig cardiac ventricular myocytes, which predominantly express NCX1, have further characterized the mode-selectivity.

| NCX Current (NCX1) | IC50 | Reference |

| Unidirectional Outward (Ca2+ entry mode) | 0.05 µM (50 nM) | [6] |

| Bidirectional Outward and Inward | ~0.1 µM (100 nM) | [6] |

| Unidirectional Inward (Ca2+ exit mode) | >10 µM (low potency) | [6] |

These findings confirm that YM-244769 is significantly more effective at inhibiting the Ca2+ entry mode of NCX.

Neuroprotective Effects

The preferential inhibition of NCX3 by YM-244769 has significant implications for neuroprotection. In neuronal cells, such as the SH-SY5Y neuroblastoma cell line, which express both NCX1 and NCX3, YM-244769 has been shown to efficiently protect against cell damage induced by hypoxia/reoxygenation.[1][2][4] This protective effect is more pronounced in neuronal cells compared to cell types that exclusively express NCX1, such as renal LLC-PK1 cells.[1][4] Further studies using antisense knockdown of NCX1 and NCX3 in SH-SY5Y cells have confirmed that NCX3 plays a more significant role in hypoxia/reoxygenation-induced neuronal cell damage than NCX1.[1][4]

Experimental Protocols

The characterization of YM-244769's mechanism of action has relied on several key experimental techniques. Detailed methodologies for these experiments are provided below.

45Ca2+ Uptake Assay in NCX-Transfected Cells

This assay directly measures the influx of calcium into cells mediated by the NCX transporter.

Methodology:

-

Cell Culture: Fibroblast cell lines (e.g., CCL39) stably transfected with cDNA for NCX1, NCX2, or NCX3 are cultured to confluence in appropriate media.

-

Na+ Loading: To facilitate the reverse mode of NCX, intracellular Na+ concentration is increased. This is typically achieved by incubating the cells in a buffer containing a high concentration of NaCl and a Na+ ionophore like monensin.

-

Initiation of Uptake: After washing to remove external Na+ and monensin, the uptake of radioactive 45Ca2+ is initiated by adding a buffer containing 45CaCl2. The experiment is performed in the presence of varying concentrations of YM-244769 or vehicle control.

-

Termination of Uptake: The reaction is rapidly stopped after a short incubation period (e.g., 10 seconds) by adding an ice-cold stop solution containing a high concentration of LaCl3, which blocks Ca2+ transport.

-

Measurement: Cells are lysed, and the intracellular 45Ca2+ radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The rate of 45Ca2+ uptake is calculated, and the IC50 values for YM-244769 are determined by fitting the dose-response data to a logistic equation.

Whole-Cell Voltage Clamp for NCX Current (INCX) Measurement

This electrophysiological technique allows for the direct measurement of the ionic current generated by the NCX.

Methodology:

-

Cell Preparation: Single cardiac ventricular myocytes are enzymatically isolated from guinea pig hearts.

-

Recording Setup: The whole-cell configuration of the patch-clamp technique is used. The patch pipette is filled with an intracellular solution containing a specific Na+ concentration, and the cell is bathed in an extracellular solution.

-

Voltage Protocol: The membrane potential is held at a specific holding potential, and voltage ramps or steps are applied to elicit the NCX current (INCX).

-

Current Isolation: To isolate INCX from other membrane currents, specific ion channel blockers (e.g., for Na+, K+, and Ca2+ channels) are included in the solutions.

-

Drug Application: YM-244769 is applied to the cell via the extracellular perfusion system at various concentrations.

-

Data Acquisition and Analysis: The amplitude and kinetics of INCX are measured before and after the application of YM-244769. The inhibitory effect is quantified, and IC50 values are calculated.

Hypoxia/Reoxygenation-Induced Cell Injury Model

This in vitro model mimics the conditions of ischemia-reperfusion injury to assess the neuroprotective effects of YM-244769.

Methodology:

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard conditions.

-

Drug Treatment: Cells are pre-incubated with various concentrations of YM-244769 or vehicle control.

-

Hypoxia: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a low oxygen concentration (e.g., 1% O2) for a specified duration (e.g., 8 hours).

-

Reoxygenation: After the hypoxic period, the medium is replaced with normal glucose-containing medium, and the cells are returned to a normoxic incubator (21% O2) for a further period (e.g., 16 hours).

-

Assessment of Cell Viability: Cell death is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium. LDH is a cytosolic enzyme that is released upon cell membrane damage.

-

Data Analysis: The amount of LDH release is compared between the control group, the hypoxia/reoxygenation group, and the groups treated with YM-244769 to determine the protective effect of the compound.

Conclusion

This compound is a potent and selective inhibitor of the Na+/Ca2+ exchanger, demonstrating a clear preference for the NCX3 isoform and the reverse mode of operation. Its ability to mitigate Ca2+ overload in neuronal cells highlights its potential as a neuroprotective agent. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive understanding of its mechanism of action, empowering further research and development in this area.

References

- 1. Hypoxic Preconditioning Protects SH-SY5Y Cell against Oxidative Stress through Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PD98059 protects SH-SY5Y cells against oxidative stress in oxygen–glucose deprivation/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. graphviz.org [graphviz.org]

- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 6. Shionone relieves oxygen-glucose deprivation/reoxygenation induced SH-SY5Y cells injury by inhibiting the p38 MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

YM-244769 Dihydrochloride: A Selective Inhibitor of the Na+/Ca2+ Exchanger Isoform 3 (NCX3)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The sodium-calcium exchanger (NCX) is a critical plasma membrane protein responsible for maintaining intracellular calcium homeostasis in a variety of tissues, particularly in excitable cells like neurons and cardiomyocytes.[1] It operates in a bidirectional manner, mediating the exchange of three sodium ions (Na+) for one calcium ion (Ca2+). The direction of transport, either Ca2+ efflux (forward mode) or Ca2+ influx (reverse mode), is dictated by the electrochemical gradients of Na+ and Ca2+.[1]

Three distinct isoforms of the NCX have been identified: NCX1, NCX2, and NCX3, each with a unique tissue distribution and physiological role.[2] NCX1 is widely expressed, with high levels in the heart, brain, and kidney.[2] In contrast, the expression of NCX2 and NCX3 is more restricted, primarily to the brain and skeletal muscle.[2] This differential expression pattern suggests that isoform-selective inhibitors could offer targeted therapeutic interventions with fewer off-target effects.

YM-244769 dihydrochloride (B599025) has emerged as a potent and selective inhibitor of the Na+/Ca2+ exchanger, with a notable preference for the NCX3 isoform.[2][3][4][5] This technical guide provides a comprehensive overview of YM-244769, including its inhibitory profile, mechanism of action, and detailed experimental protocols for its characterization.

Quantitative Data Presentation

The inhibitory potency of YM-244769 has been quantified across the three NCX isoforms, primarily through radiolabeled calcium uptake assays. The data consistently demonstrates a higher affinity for NCX3.

| Inhibitor | Target | Assay Condition | IC50 Value | Reference |

| YM-244769 | NCX1 | Intracellular Na+-dependent 45Ca2+ uptake | 68 ± 2.9 nM | [2] |

| YM-244769 | NCX2 | Intracellular Na+-dependent 45Ca2+ uptake | 96 ± 3.5 nM | [2] |

| YM-244769 | NCX3 | Intracellular Na+-dependent 45Ca2+ uptake | 18 ± 1.0 nM | [2] |

| YM-244769 | Unidirectional Outward NCX Current (Ca2+ entry mode) | Electrophysiology in guinea pig cardiac ventricular myocytes | 50 nM | [6] |

| YM-244769 | Bidirectional Outward and Inward NCX Current | Electrophysiology in guinea pig cardiac ventricular myocytes | ~100 nM | [6] |

As the data indicates, YM-244769 is approximately 3.8 to 5.3 times more selective for NCX3 over NCX1 and NCX2 in inhibiting the reverse mode of operation (Ca2+ uptake).[2][5]

Mechanism of Action

YM-244769 exhibits a preferential inhibition of the reverse mode of the NCX, meaning it more potently blocks the influx of Ca2+ into the cell.[4][7] This mode-selectivity is a characteristic shared with other benzyloxyphenyl derivative NCX inhibitors like KB-R7947 and SEA0400.[6] Studies have shown that YM-244769's inhibitory effect is dependent on intracellular Na+ concentration and is insensitive to trypsin application, suggesting a specific binding site.[6]

Chimeric analysis between NCX1 and NCX3 has identified that the alpha-2 region of the protein is a key determinant for the differential drug sensitivity.[4][5] Further investigation through cysteine scanning mutagenesis within this region has pinpointed Gly833 as a critical residue for the interaction with YM-244769.[4][5]

The following diagram illustrates the basic mechanism of Na+/Ca2+ exchange and the inhibitory action of YM-244769.

References

- 1. Druggability of Sodium Calcium Exchanger (NCX): Challenges and Recent Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppressing Effect of Na+/Ca2+ Exchanger (NCX) Inhibitors on the Growth of Melanoma Cells | MDPI [mdpi.com]

Unveiling the Pharmacological Profile of YM-244769 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-244769 dihydrochloride (B599025) is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a preferential inhibitory action on the NCX3 isoform.[1][2][3] This technical guide provides an in-depth overview of the pharmacological properties of YM-244769, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Core Pharmacological Properties

YM-244769 is a benzyloxyphenyl derivative that exhibits potent, selective, and orally active inhibition of the Na+/Ca2+ exchanger.[1] Its primary mechanism of action involves the preferential inhibition of the reverse mode (Ca2+ entry) of NCX, a critical process implicated in cellular damage under pathological conditions such as ischemia-reperfusion injury.[2][3]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory effects of YM-244769 have been quantified in various experimental systems. The following tables summarize the key findings regarding its potency and selectivity for different NCX isoforms and its effects on NCX currents.

Table 1: Inhibitory Potency (IC50) of YM-244769 on NCX Isoforms

| NCX Isoform | Cell Line | Assay | IC50 (nM) | Reference |

| NCX1 | CCL39 fibroblasts | Na+-dependent 45Ca2+ uptake | 68 | [1] |

| NCX2 | CCL39 fibroblasts | Na+-dependent 45Ca2+ uptake | 96 | [1] |

| NCX3 | CCL39 fibroblasts | Na+-dependent 45Ca2+ uptake | 18 | [1] |

Table 2: Inhibitory Effects of YM-244769 on NCX Currents in Guinea Pig Cardiac Ventricular Myocytes

| NCX Current Mode | IC50 (µM) | Reference |

| Bidirectional Outward INCX | ~0.1 | [4] |

| Bidirectional Inward INCX | ~0.1 | [4] |

| Unidirectional Outward INCX (Ca2+ entry mode) | 0.05 | [4] |

| Unidirectional Inward INCX (Ca2+ exit mode) | >10 (approx. 50% inhibition at 10 µM) | [4] |

Mechanism of Action: Neuroprotection in Hypoxia/Reoxygenation

YM-244769 demonstrates significant neuroprotective effects by mitigating the detrimental consequences of cellular calcium overload during hypoxia/reoxygenation events. By selectively inhibiting the reverse mode of NCX, particularly NCX3 which is prominently expressed in neuronal cells, YM-244769 prevents the excessive influx of Ca2+ that triggers downstream apoptotic pathways and ultimately leads to cell death.[1][2][3]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, based on the procedures described by Iwamoto et al. (2006) in Molecular Pharmacology.

Measurement of Na+-dependent 45Ca2+ Uptake

This assay is crucial for determining the inhibitory activity of compounds on the NCX.

-

Cell Culture and Transfection:

-

CCL39 hamster fibroblasts are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 5% fetal bovine serum, 100 units/ml penicillin, and 100 µg/ml streptomycin.

-

For stable expression of NCX isoforms, cells are transfected with the respective NCX cDNA using a lipofection method and selected with G418.

-

-

Assay Protocol:

-

Cells are seeded in 24-well plates and grown to confluence.

-

To load the cells with Na+, they are preincubated for 20 minutes in a solution containing 140 mM NaCl, 1 mM MgCl2, 5 mM KCl, 0.1 mM ouabain, 10 mM glucose, and 20 mM HEPES-Tris, pH 7.4.

-

The Na+-dependent 45Ca2+ uptake is initiated by replacing the preincubation solution with an uptake buffer containing 140 mM KCl, 1 mM MgCl2, 40 µM 45CaCl2, 0.1 mM ouabain, 10 mM glucose, and 20 mM HEPES-Tris, pH 7.4. YM-244769 or other inhibitors are included in this buffer at various concentrations.

-

The uptake is allowed to proceed for 10 seconds at room temperature.

-

The reaction is terminated by aspirating the uptake buffer and washing the cells three times with an ice-cold solution of 140 mM KCl and 2 mM EGTA.

-

Cells are lysed with 0.1 N NaOH.

-

The radioactivity of the cell lysates is measured using a liquid scintillation counter.

-

Hypoxia/Reoxygenation-Induced Cell Injury Model

This in vitro model is used to evaluate the neuroprotective effects of YM-244769.

-

Cell Culture:

-

Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F-12 medium supplemented with 15% fetal bovine serum, nonessential amino acids, 100 units/ml penicillin, and 100 µg/ml streptomycin.

-

-

Hypoxia/Reoxygenation Protocol:

-

SH-SY5Y cells are seeded in 24-well plates.

-

The culture medium is replaced with a glucose-free DMEM.

-

The cells are placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for 8 hours at 37°C.

-

Following the hypoxic period, the cells are returned to a normoxic environment (95% air, 5% CO2) and incubated in DMEM containing glucose and serum for 16 hours (reoxygenation).

-

YM-244769 or other compounds are added to the medium at the beginning of the reoxygenation period.

-

Cell injury is quantified by measuring the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium.

-

Conclusion

YM-244769 dihydrochloride is a valuable pharmacological tool for studying the physiological and pathological roles of the Na+/Ca2+ exchanger. Its high potency and selectivity for NCX3, coupled with its efficacy in preventing hypoxia/reoxygenation-induced neuronal injury, highlight its therapeutic potential for conditions associated with ischemic events. The detailed experimental protocols and visualizations provided in this guide offer a solid foundation for researchers to further investigate the properties and applications of this promising NCX inhibitor.

References

- 1. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of YM-244769 Dihydrochloride in Studying Na+/Ca2+ Exchange: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sodium-calcium exchanger (NCX) is a critical plasma membrane transport protein that plays a pivotal role in maintaining intracellular calcium homeostasis in a variety of cell types, particularly in excitable tissues like the heart and brain.[1][2][3] By mediating the electrogenic exchange of three sodium ions (Na+) for one calcium ion (Ca2+), NCX can operate in a forward (Ca2+ efflux) or reverse (Ca2+ influx) mode, depending on the transmembrane ionic gradients and membrane potential.[1][2] Dysregulation of NCX activity has been implicated in numerous pathological conditions, including cardiac arrhythmias, ischemia-reperfusion injury, and neurodegenerative diseases.[4][5][6] Consequently, the development of potent and selective NCX inhibitors is of significant interest for both basic research and therapeutic applications.

YM-244769 dihydrochloride (B599025) has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of NCX.[4][7] This in-depth technical guide provides a comprehensive overview of YM-244769, focusing on its mechanism of action, isoform selectivity, and its application in key experimental protocols.

Mechanism of Action and Isoform Selectivity

YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger.[8][9][10] It belongs to the benzyloxyphenyl class of NCX inhibitors.[4][11] A key characteristic of YM-244769 is its preferential inhibition of the NCX3 isoform over NCX1 and NCX2.[4][5][7][8][9] Furthermore, it predominantly blocks the reverse mode of the exchanger, which is responsible for Ca2+ entry into the cell.[4][8][11] This mode-selectivity makes YM-244769 particularly useful for studying cellular processes where Ca2+ overload through reverse NCX operation is a contributing factor, such as in hypoxia/reoxygenation-induced cell damage.[4][5][8] The inhibitory effect of YM-244769 is dependent on the intracellular Na+ concentration, being more potent at higher [Na+]i.[11]

Quantitative Data: Inhibitory Potency of YM-244769

The inhibitory activity of YM-244769 on different NCX isoforms and modes of operation has been quantified in various studies. The following tables summarize the reported IC50 values.

Table 1: YM-244769 IC50 Values for NCX Isoforms (Reverse Mode)

| NCX Isoform | Cell Type | Assay | IC50 (nM) | Reference |

| NCX1 | Transfected CCL39 fibroblasts | ⁴⁵Ca²⁺ uptake | 68 ± 2.9 | [8] |

| NCX2 | Transfected CCL39 fibroblasts | ⁴⁵Ca²⁺ uptake | 96 ± 3.5 | [8] |

| NCX3 | Transfected CCL39 fibroblasts | ⁴⁵Ca²⁺ uptake | 18 ± 1.0 | [4][8][9] |

Table 2: YM-244769 IC50 Values for NCX1 in Guinea Pig Cardiac Ventricular Myocytes

| NCX Mode | Assay | IC50 (µM) | Reference |

| Bidirectional (outward and inward current) | Whole-cell voltage clamp | ~0.1 | [11] |

| Unidirectional (outward current, Ca²⁺ entry mode) | Whole-cell voltage clamp | 0.05 | [8][11] |

| Unidirectional (inward current, Ca²⁺ exit mode) | Whole-cell voltage clamp | >10 (only ~50% inhibition at 10 µM) | [11] |

Signaling Pathways and Experimental Workflows

Na+/Ca2+ Exchange and Cellular Calcium Homeostasis

The Na+/Ca2+ exchanger is a key player in the intricate network of signaling pathways that regulate intracellular calcium. Its activity is tightly coupled to the electrochemical gradients of Na+ and Ca2+, and it interacts with other ion transporters and channels to maintain cellular calcium balance. YM-244769, by selectively inhibiting NCX, allows researchers to dissect the specific contribution of this exchanger to various calcium-dependent signaling cascades.

Caption: Signaling pathway of Na+/Ca2+ exchange and the inhibitory action of YM-244769.

Experimental Workflow: ⁴⁵Ca²⁺ Uptake Assay

A common method to assess the activity of the Na+/Ca2+ exchanger, particularly in its reverse mode, is the ⁴⁵Ca²⁺ uptake assay. This technique is frequently employed in cells transfected with specific NCX isoforms to determine the inhibitory effects of compounds like YM-244769.

Caption: Workflow for a typical ⁴⁵Ca²⁺ uptake assay to measure NCX inhibition.

Experimental Protocols

⁴⁵Ca²⁺ Uptake Assay in NCX-Transfected Cells

This protocol is a generalized procedure based on methodologies described in the literature for assessing the inhibitory effect of YM-244769 on the reverse mode of NCX.

a. Cell Culture:

-

Culture CCL39 fibroblasts or other suitable host cells stably transfected with the desired NCX isoform (NCX1, NCX2, or NCX3) in appropriate growth medium.

-

Plate the cells in multi-well plates and grow to confluence.

b. Na+ Loading:

-

To drive the reverse mode of NCX (Ca2+ uptake), preload the cells with Na+. This can be achieved by incubating the cells in a Na+-rich medium in the presence of an inhibitor of the Na+/K+-ATPase, such as ouabain, for a defined period.

c. Incubation with YM-244769:

-

Prepare a range of concentrations of YM-244769 dihydrochloride in the assay buffer.

-

Pre-incubate the Na+-loaded cells with the different concentrations of YM-244769 or vehicle control for a specified time.

d. Initiation of ⁴⁵Ca²⁺ Uptake:

-

Initiate the uptake reaction by replacing the pre-incubation medium with an assay buffer containing ⁴⁵CaCl₂. The composition of this buffer will be designed to promote Na+-dependent Ca2+ influx.

e. Termination of Uptake:

-

After a short incubation period (typically a few minutes), rapidly terminate the uptake by aspirating the radioactive medium and washing the cells multiple times with an ice-cold stop solution (e.g., a Ca2+-free buffer containing LaCl₃ or EGTA) to remove extracellular ⁴⁵Ca²⁺.

f. Measurement of Radioactivity:

-

Lyse the cells with a suitable lysis buffer (e.g., NaOH or a detergent-based solution).

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the amount of incorporated ⁴⁵Ca²⁺ using a liquid scintillation counter.

g. Data Analysis:

-

Determine the specific Na+-dependent ⁴⁵Ca²⁺ uptake by subtracting the uptake in the absence of a Na+ gradient.

-

Plot the percentage inhibition of Na+-dependent ⁴⁵Ca²⁺ uptake against the concentration of YM-244769 and fit the data to a dose-response curve to calculate the IC50 value.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol outlines the general steps for measuring NCX currents (INCX) in isolated cardiomyocytes, as described in studies investigating the electrophysiological effects of YM-244769.[11]

a. Cell Isolation:

-

Isolate single ventricular myocytes from guinea pig hearts using enzymatic digestion methods.

b. Electrophysiological Recording:

-

Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.

-

Use borosilicate glass pipettes with appropriate resistances as recording electrodes.

-

The pipette solution should contain a defined concentration of Na+ to study its effect on YM-244769 inhibition and be buffered for Ca2+ and pH.

-

The extracellular solution should be designed to isolate INCX from other ionic currents.

c. Measurement of NCX Current:

-

Elicit INCX by applying a voltage ramp or step protocol. The outward current corresponds to the reverse mode (Ca2+ entry), and the inward current corresponds to the forward mode (Ca2+ efflux).

-

To measure unidirectional currents, manipulate the ionic gradients accordingly.

d. Application of YM-244769:

-

Perfuse the cells with the extracellular solution containing various concentrations of YM-244769.

-

Record the changes in the amplitude of the outward and inward INCX.

e. Data Analysis:

-

Measure the peak amplitude of the outward and inward currents before and after the application of YM-244769.

-

Construct concentration-response curves to determine the IC50 values for the inhibition of the different components of INCX.

Conclusion

This compound is a powerful and selective pharmacological tool for the study of Na+/Ca2+ exchange. Its preference for the NCX3 isoform and its potent inhibition of the reverse mode of operation have made it instrumental in elucidating the role of NCX in various physiological and pathological processes, particularly in the context of neuroprotection and cardiac electrophysiology.[4][5][11] The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize YM-244769 in their investigations of NCX function and its potential as a therapeutic target.

References

- 1. Crosslink between calcium and sodium signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium-calcium exchanger - Wikipedia [en.wikipedia.org]

- 3. Na+/Ca2+ exchange and Na+/K+-ATPase in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triple Threat: The Na+/Ca2+ Exchanger in the Pathophysiology of Cardiac Arrhythmia, Ischemia and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. YM-244769 | NCX inhibitor | Probechem Biochemicals [probechem.com]

- 10. Ym-244769|838819-70-8|COA [dcchemicals.com]

- 11. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

YM-244769 Dihydrochloride: A Technical Guide to its Selective Inhibition of the Na+/Ca2+ Exchanger Isoform 3 (NCX3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of YM-244769 dihydrochloride (B599025), a potent and selective inhibitor of the Na+/Ca2+ exchanger isoform 3 (NCX3). The document details the quantitative data on its selectivity, the experimental protocols used for its characterization, and visual representations of its mechanism of action and experimental workflows.

Core Data Presentation: Selectivity Profile of YM-244769

YM-244769 demonstrates a notable preference for inhibiting NCX3 over its other isoforms, NCX1 and NCX2. This selectivity is crucial for its potential as a targeted therapeutic agent. The inhibitory potency of YM-244769 is quantified by its half-maximal inhibitory concentration (IC50) values, which were determined using intracellular Na+-dependent ⁴⁵Ca²⁺ uptake assays in CCL39 fibroblasts stably transfected with the respective human NCX isoforms.[1]

| Isoform | IC50 (nM) | Fold Selectivity (vs. NCX3) |

| NCX1 | 68 ± 2.9 | ~3.8x less potent |

| NCX2 | 96 ± 3.5 | ~5.3x less potent |

| NCX3 | 18 ± 1.0 | - |

Data compiled from studies by Iwamoto et al. (2006).[1]

The data clearly indicates that YM-244769 is approximately 3.8-fold and 5.3-fold more potent in inhibiting NCX3 compared to NCX1 and NCX2, respectively.[1][2] This preferential inhibition of NCX3 makes YM-244769 a valuable tool for studying the specific physiological and pathological roles of this isoform and a promising lead compound for the development of novel therapeutics.

Experimental Protocols

Determination of NCX Isoform Selectivity using ⁴⁵Ca²⁺ Uptake Assay

This assay quantifies the inhibitory effect of YM-244769 on the reverse mode (Ca²⁺ influx) of the Na+/Ca²⁺ exchanger.

Cell Lines and Culture:

-

CCL39 hamster fibroblast cells stably transfected with human NCX1, NCX2, or NCX3 were used.

-

Cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418) to maintain the expression of the respective NCX isoform.

Experimental Procedure:

-

Cell Seeding: Cells were seeded into 24-well plates and grown to confluence.

-

Na⁺ Loading: To induce the reverse mode of NCX, the intracellular Na⁺ concentration was increased. This was achieved by incubating the cells in a Na⁺-loading buffer containing a Na⁺ ionophore (e.g., monensin) or by pre-incubating in a high-K⁺/Na⁺ buffer to depolarize the membrane and promote Na⁺ entry.

-

Inhibitor Incubation: Cells were pre-incubated with varying concentrations of YM-244769 dihydrochloride for a specified period to allow for compound binding.

-

⁴⁵Ca²⁺ Uptake: The uptake of radioactive calcium was initiated by adding an uptake buffer containing ⁴⁵CaCl₂. The uptake was allowed to proceed for a short period (typically 1-5 minutes) to measure the initial rate of transport.

-

Termination and Lysis: The uptake was terminated by rapidly washing the cells with an ice-cold stop solution (e.g., LaCl₃-containing buffer) to displace extracellular ⁴⁵Ca²⁺. The cells were then lysed with a lysis buffer (e.g., 0.1 N NaOH with 1% Triton X-100).

-

Scintillation Counting: The amount of ⁴⁵Ca²⁺ taken up by the cells in each well was quantified using a liquid scintillation counter.

-

Data Analysis: The IC50 values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Workflow Diagram:

References

Chemical structure and CAS number for YM-244769 dihydrochloride.

An In-depth Technical Guide to YM-244769 Dihydrochloride (B599025)

This technical guide provides a comprehensive overview of YM-244769 dihydrochloride, a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical properties, mechanism of action, and experimental applications.

Chemical Structure and Properties

This compound is a benzyloxyphenyl derivative that functions as a highly selective inhibitor of the Na+/Ca2+ exchanger, with a particular preference for the NCX3 isoform.

-

IUPAC Name: N-[(3-Aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]-3-pyridinecarboxamide Dihydrochloride[1]

-

Synonyms: YM-244769 2HCl, YM 244769[1]

-

Chemical Formula: C₂₆H₂₄Cl₂FN₃O₃[1]

-

CAS Number: 1780390-65-9 (Note: This CAS number is most frequently cited for the dihydrochloride salt. Other CAS numbers such as 837424-39-2 may refer to other salt forms or batches)[2][3][4].

Mechanism of Action

This compound is a potent, selective, and orally active inhibitor of the Na+/Ca2+ exchanger (NCX).[3] Its primary mechanism involves the inhibition of the reverse mode (Ca²+ entry) of the exchanger, thereby preventing intracellular Ca²+ overload, a key factor in cellular damage under pathological conditions like hypoxia/reoxygenation.[1][5][6]

The compound exhibits significant isoform selectivity, preferentially inhibiting NCX3.[5][7][8] The inhibition of NCX3 is reported to be 3.8 to 5.3 times more potent than its effect on NCX1 or NCX2.[7][8] In contrast, it does not significantly impact the forward mode (Ca²+ efflux) of the exchanger.[7][8] This targeted action makes YM-244769 a valuable tool for studying the specific roles of NCX isoforms and a potential therapeutic agent for conditions involving NCX3-mediated calcium dysregulation, such as neuronal injury.[5][8]

Quantitative Data

The inhibitory potency of YM-244769 has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC₅₀) values highlight its selectivity for the NCX3 isoform and the reverse mode of exchanger activity.

| Target | Experimental System | Mode of Action | IC₅₀ Value | Reference |

| NCX3 | NCX3-transfected cells | Reverse Mode (Na⁺-dependent ⁴⁵Ca²⁺ uptake) | 18 nM | [5][7][8] |

| NCX | General | Unidirectional Outward Current (Ca²⁺ entry) | 50 nM | [3][4][9] |

| NCX1 | Guinea Pig Cardiac Myocytes | Bidirectional Current (Outward & Inward) | ~100 nM | [6] |

| NCX1 | Guinea Pig Cardiac Myocytes | Unidirectional Outward Current (Ca²⁺ entry) | 50 nM | [6] |

Signaling Pathway and Protective Mechanism

YM-244769 confers neuroprotection by interrupting the signaling cascade that leads to cell death following ischemic events. During hypoxia and subsequent reoxygenation, the reverse mode of NCX3 is activated, leading to a toxic influx of Ca²⁺. YM-244769 directly inhibits this step, preserving calcium homeostasis and preventing downstream apoptotic pathways.

Experimental Protocols

YM-244769 is widely used in preclinical research to investigate the pathophysiology of ischemic injury. Below are summaries of key experimental methodologies cited in the literature.

Assessment of NCX Inhibition in Transfected Cells

This protocol is used to determine the isoform-specific inhibitory activity of YM-244769.

-

Cell Culture: CCL39 fibroblasts are stably transfected to express specific NCX isoforms (NCX1, NCX2, or NCX3).[7]

-

Assay: The inhibitory effect is measured by quantifying intracellular Na⁺-dependent ⁴⁵Ca²⁺ uptake.[7][8]

-

Procedure:

-

Transfected cells are cultured to confluence.

-

Cells are pre-incubated with varying concentrations of YM-244769.

-

The assay is initiated by replacing the medium with one containing ⁴⁵Ca²⁺ and Na⁺ to induce reverse mode exchange.

-

After a defined incubation period, the reaction is stopped, and cells are washed.

-

Intracellular ⁴⁵Ca²⁺ is measured using a scintillation counter.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the drug concentration.

-

Neuroprotection Assay in SH-SY5Y Cells

This method evaluates the protective effects of YM-244769 against hypoxia-reoxygenation-induced neuronal cell death.[7][8]

-

Cell Line: Human neuroblastoma SH-SY5Y cells, which endogenously express both NCX1 and NCX3, are used.[5][8]

-

Procedure:

-

SH-SY5Y cells are cultured under standard conditions.

-

To confirm the specific role of NCX3, a subset of cells can be treated with antisense oligonucleotides to knock down NCX3 expression.[7][8]

-

Cells are subjected to a period of hypoxia (e.g., 8 hours in a low-oxygen chamber).

-

Following hypoxia, the cells are returned to normoxic conditions (reoxygenation) for a period (e.g., 16 hours). YM-244769 is added to the medium at the start of reoxygenation.[7]

-

Cell viability and death are assessed, typically by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium, which is an indicator of cell membrane damage.[7]

-

Electrophysiological Measurement in Cardiac Myocytes

This protocol directly measures the effect of YM-244769 on the NCX current (Iɴᴄx) using electrophysiological techniques.

-

Model System: Single cardiac ventricular myocytes are isolated from guinea pigs.[6]

-

Technique: The whole-cell voltage-clamp technique is employed to control the membrane potential and measure the resulting ionic currents.[6]

-

Procedure:

-

A glass micropipette filled with a specific intracellular solution is sealed onto a single myocyte.

-

The cell membrane under the pipette is ruptured to allow electrical access to the cell interior.

-

The Iɴᴄx is pharmacologically isolated from other membrane currents.

-

YM-244769 is applied to the cell via the extracellular solution in a concentration-dependent manner.

-

The bidirectional and unidirectional Iɴᴄx are measured to determine the IC₅₀ values for both the Ca²⁺ entry and Ca²⁺ exit modes of the exchanger.[6]

-

References

- 1. medkoo.com [medkoo.com]

- 2. This compound ≥98% (HPLC) | 1780390-65-9 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. YM 244769 hydrochloride - Immunomart [immunomart.com]

YM-244769 Dihydrochloride: A Technical Guide to its Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of YM-244769 dihydrochloride (B599025), a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a particular focus on its neuroprotective properties. By preferentially targeting the NCX3 isoform, YM-244769 presents a promising therapeutic avenue for mitigating neuronal damage in ischemic conditions. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for in vitro assessment, and visualizes the relevant signaling pathways and experimental workflows.

Introduction: The Role of Na+/Ca2+ Exchangers in Neuronal Injury

The Na+/Ca2+ exchanger (NCX) is a critical plasma membrane protein responsible for maintaining intracellular calcium homeostasis in neurons.[1] It operates in two modes: a forward mode that extrudes Ca2+ from the cell and a reverse mode that allows Ca2+ to enter.[2] Under pathological conditions such as cerebral ischemia, the disruption of ionic gradients leads to a sustained reverse mode operation of NCX, resulting in a detrimental influx of Ca2+.[3] This calcium overload triggers a cascade of neurotoxic events, including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal death.[4]

Three isoforms of NCX have been identified (NCX1, NCX2, and NCX3), all of which are expressed in the brain.[3] NCX3, in particular, has been implicated as a key player in the neuronal response to ischemic insults.[5][6] Consequently, selective inhibition of NCX3 has emerged as a promising strategy for neuroprotection.

YM-244769 dihydrochloride has been identified as a potent and selective inhibitor of the reverse mode of NCX, with a notable preference for the NCX3 isoform.[3] This selectivity makes it a valuable tool for investigating the specific role of NCX3 in neuronal pathophysiology and a potential therapeutic agent for conditions characterized by ischemic neuronal damage.

Mechanism of Action of YM-244769

YM-244769 exerts its neuroprotective effects primarily by inhibiting the reverse mode of the Na+/Ca2+ exchanger, thereby preventing the influx of neurotoxic levels of calcium into neurons during ischemic events. Its preferential inhibition of the NCX3 isoform is a key characteristic that distinguishes it from other NCX inhibitors.[3]

During ischemia, the intracellular sodium concentration rises due to the failure of the Na+/K+-ATPase pump. This increase in intracellular sodium drives the NCX to operate in its reverse mode, importing calcium in exchange for sodium.[3] By blocking this pathological calcium entry, YM-244769 helps to preserve intracellular calcium homeostasis and mitigate the downstream consequences of calcium overload, such as mitochondrial damage and the activation of cell death pathways.[4]

The signaling pathway affected by YM-244769-mediated NCX3 inhibition is crucial for neuronal survival. NCX3 has been found to be localized on the outer mitochondrial membrane, where it interacts with A-kinase anchoring protein 121 (AKAP121). This interaction plays a role in regulating mitochondrial Ca2+ handling.[4][7] By preventing excessive Ca2+ entry into the mitochondria, inhibition of NCX3 can help maintain mitochondrial integrity and prevent the release of pro-apoptotic factors.[4]

References

- 1. Exploring the Role of NCX1 and NCX3 in an In Vitro Model of Metabolism Impairment: Potential Neuroprotective Targets for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Measurement of intracellular Ca2+ release in intact cells using 45Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The NCX3 isoform of the Na+/Ca2+ exchanger contributes to neuroprotection elicited by ischemic postconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Early Investigatory Studies of YM-244769 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research surrounding YM-244769 dihydrochloride, a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX). The information presented herein is collated from foundational studies, offering insights into the compound's pharmacological properties, mechanism of action, and experimental evaluation. This document is intended to serve as a detailed resource for professionals in the fields of pharmacology and drug development.

Core Pharmacological Profile

YM-244769, chemically identified as N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide, emerged from the screening of newly synthesized benzyloxyphenyl derivatives.[1] It is a potent, selective, and orally active inhibitor of the Na+/Ca2+ exchanger (NCX).[2] Early investigations have demonstrated its preferential inhibition of the NCX3 isoform.[1][2][3][4][5] The compound has shown potential as a neuroprotective agent, efficiently protecting against hypoxia/reoxygenation-induced neuronal cell damage in SH-SY5Y cells.[1][2][4][5]

Quantitative Data Summary

The inhibitory effects of YM-244769 on various NCX isoforms have been quantified through rigorous experimental assays. The following tables summarize the key quantitative data from these early studies.

| Target Isoform | IC50 Value (nM) | Experimental Context | Reference |

| NCX1 | 68 ± 2.9 | Initial rates of 45Ca2+ uptake in NCX1 transfectants | [2][6] |

| NCX2 | 96 ± 3.5 | Initial rates of 45Ca2+ uptake in NCX2 transfectants | [2][6] |

| NCX3 | 18 ± 1.0 | Initial rates of 45Ca2+ uptake in NCX3 transfectants | [1][2][4][5][6] |

| Unidirectional Outward NCX Current (Ca2+ entry mode) | 50 | Electrophysiological study in guinea pig cardiac ventricular myocytes | [2][7] |

| Bidirectional Outward and Inward NCX Current | ~100 | Electrophysiological study in guinea pig cardiac ventricular myocytes | [7] |

Key Experimental Protocols

The following sections detail the methodologies employed in the foundational studies of YM-244769.

Cell Culture and Stable Transfection

-

Cell Line: CCL39 fibroblasts were utilized for stable expression of wild-type, chimeric, and mutant NCX exchangers.[1]

-

Transfection: Plasmids (pKCRH) containing the exchanger cDNAs were transfected into CCL39 fibroblasts using Lipofectin.

-

Selection: Cell clones with high expression of NCX activity were selected through a "Ca2+-killing" procedure.[1]

Intracellular Na+-Dependent 45Ca2+ Uptake Assay

This assay was central to determining the inhibitory potency of YM-244769 on different NCX isoforms.

-

Cell Preparation: Transfected CCL39 fibroblasts were grown to confluence in 24-well plates.

-

Na+ Loading: The cells were incubated in a Na+-rich medium to load the cytoplasm with Na+.

-

Initiation of Uptake: The Na+-loaded cells were then exposed to a medium containing 45Ca2+ to initiate uptake via the reverse mode of the NCX.

-

Inhibition Assay: Various concentrations of YM-244769 were included in the uptake medium to assess its inhibitory effect.

-

Measurement: The initial rates of 45Ca2+ uptake were measured to determine the IC50 values.[1][2][6]

Whole-Cell Voltage Clamp Electrophysiology

This technique was used to study the effects of YM-244769 on the NCX current (INCX) in guinea pig cardiac ventricular myocytes.[7]

-

Cell Isolation: Single cardiac ventricular myocytes were isolated from guinea pigs.

-

Electrophysiological Recording: The whole-cell voltage-clamp technique was employed to measure INCX.

-

Drug Application: YM-244769 was applied at various concentrations to assess its effect on both the outward (Ca2+ entry) and inward (Ca2+ exit) modes of the NCX.

-

Data Analysis: The IC50 values for the inhibition of bidirectional and unidirectional INCX were determined.[7]

Hypoxia/Reoxygenation-Induced Cell Damage Model

This in vitro model was used to evaluate the neuroprotective effects of YM-244769.

-

Cell Lines: Neuronal SH-SY5Y cells (expressing NCX1 and NCX3) and renal LLC-PK1 cells (expressing NCX1) were used.[1][4]

-

Hypoxia Induction: Cells were subjected to a period of hypoxia.

-

Reoxygenation: Following hypoxia, the cells were returned to normoxic conditions.

-

Treatment: YM-244769 was administered to assess its ability to protect against cell damage.

-

Damage Assessment: Cell damage was quantified by measuring the release of lactate (B86563) dehydrogenase (LDH).[2][6]

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of YM-244769 and the experimental workflows used in its early investigation.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. YM-244769 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for YM-244769 Dihydrochloride in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-244769 dihydrochloride (B599025) is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component of cellular calcium homeostasis. This molecule demonstrates a preferential inhibition of the NCX3 isoform, making it a valuable tool for investigating the specific roles of NCX3 in various physiological and pathological processes. Furthermore, YM-244769 primarily targets the reverse mode of the exchanger, where calcium ions are brought into the cell.[1][2] These characteristics make YM-244769 a subject of interest in research areas such as neuroprotection, cardiovascular diseases, and other conditions involving dysregulated calcium signaling.

These application notes provide detailed protocols for the use of YM-244769 dihydrochloride in common cell culture experiments, enabling researchers to effectively study its mechanism of action and potential therapeutic applications.

Mechanism of Action

This compound is a benzyloxyphenyl derivative that selectively inhibits the Na+/Ca2+ exchanger. The NCX is a bidirectional transporter that can move Ca2+ ions either out of the cell (forward mode) or into the cell (reverse mode) in exchange for Na+ ions. YM-244769 has been shown to be significantly more potent against the NCX3 isoform compared to NCX1 and NCX2.[1][3] Its inhibitory action is more pronounced on the reverse mode of the exchanger, which is the influx of Ca2+ into the cell.[2][4] This mode is often implicated in cellular damage under pathological conditions such as ischemia-reperfusion injury.

Mechanism of YM-244769 action on the Na+/Ca2+ exchanger.

Data Presentation

Inhibitory Activity of this compound on NCX Isoforms

| NCX Isoform | IC₅₀ (nM) | Reference |

| NCX1 | 68 ± 2.9 | [1] |

| NCX2 | 96 ± 3.5 | [1] |

| NCX3 | 18 ± 1.0 | [1] |

Effective Concentrations in Cell-Based Assays

| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |

| SH-SY5Y | Hypoxia/Reoxygenation | 0.1 - 1 µM | Protection against cell damage | [1][5] |

| LLC-PK1 | Hypoxia/Reoxygenation | 1 µM | Less efficient protection compared to SH-SY5Y | [5] |

| Guinea Pig Cardiac Myocytes | Electrophysiology (INCX) | IC₅₀ ~0.05 µM (outward) | Inhibition of Ca2+ entry mode | [4] |

| MO3.13 | Calcium Imaging | 100 nM | Prevention of BED washout-induced Ca2+ rise | [6] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the manufacturer's instructions, this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 479.93 g/mol , dissolve 4.8 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Cell Culture

a. SH-SY5Y Human Neuroblastoma Cells:

-

Growth Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Passage cells at 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, neutralize with growth medium, centrifuge, and resuspend in fresh medium for replating.

b. LLC-PK1 Porcine Kidney Epithelial Cells:

-

Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Passage cells at 80-90% confluency using standard trypsinization procedures.

Na⁺-dependent ⁴⁵Ca²⁺ Uptake Assay

This assay measures the reverse mode activity of the NCX.

Materials:

-

Cultured cells expressing NCX isoforms (e.g., NCX-transfected CCL39 cells or SH-SY5Y cells)

-

Na⁺-loading buffer (e.g., Ca²⁺-free medium with a specific Na⁺ concentration)

-

Uptake buffer containing ⁴⁵CaCl₂ and various concentrations of YM-244769

-

Wash buffer (ice-cold, e.g., PBS with EGTA)

-

Scintillation cocktail and counter

Protocol:

-

Seed cells in a multi-well plate and grow to confluency.

-

To load cells with Na⁺, incubate them in a Ca²⁺-free medium containing the desired concentration of Na⁺.

-

Initiate the uptake by replacing the Na⁺-loading buffer with the uptake buffer containing ⁴⁵CaCl₂ and the desired concentrations of YM-244769 or vehicle control.

-

Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes).

-

Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells multiple times with ice-cold wash buffer to remove extracellular ⁴⁵Ca²⁺.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the rate of ⁴⁵Ca²⁺ uptake and determine the inhibitory effect of YM-244769.

Workflow for the Na⁺-dependent ⁴⁵Ca²⁺ uptake assay.

Hypoxia/Reoxygenation-Induced Cell Damage Assay (LDH Release)

This assay is used to assess the protective effects of YM-244769 against cell death caused by simulated ischemia-reperfusion.

Materials:

-

Cultured cells (e.g., SH-SY5Y)

-

Hypoxia chamber or incubator with low O₂ (e.g., 1%) and 5% CO₂

-

Normal cell culture medium

-

YM-244769

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Induce hypoxia by placing the cells in a hypoxia chamber with a low oxygen environment for a specified duration (e.g., 8 hours).

-

For the reoxygenation phase, return the cells to a normoxic incubator (21% O₂, 5% CO₂) and replace the medium with fresh medium containing various concentrations of YM-244769 or vehicle control.

-

Incubate for a further period (e.g., 16 hours).

-

Collect the cell culture supernatant.

-

Measure the amount of LDH released into the supernatant using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Lyse the remaining cells to determine the maximum LDH release.

-

Calculate the percentage of LDH release as an indicator of cell death and assess the protective effect of YM-244769.

Western Blotting for NCX Protein Expression

This protocol is for determining the expression levels of NCX isoforms in cultured cells.

Materials:

-

Cultured cells

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for NCX1, NCX2, and NCX3

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Wash cultured cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a protein assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

General workflow for Western blotting.

Conclusion

This compound is a powerful research tool for dissecting the roles of the Na+/Ca2+ exchanger, particularly the NCX3 isoform, in cellular function and disease. The protocols outlined in these application notes provide a foundation for researchers to explore the effects of this selective inhibitor in various cell culture models. Careful experimental design and adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of calcium signaling and the therapeutic potential of NCX inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic studies on sodium-dependent calcium uptake by myocardial cells and neuroblastoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorophore-Based Mitochondrial Ca2+ Uptake Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for YM-244769 Dihydrochloride in Hypoxia/Reoxygenation Injury Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia/reoxygenation (H/R) injury is a critical area of study in various pathologies, including ischemic stroke, myocardial infarction, and kidney failure. A key event in H/R-induced cell death is the overload of intracellular calcium ([Ca2+]i), which is largely mediated by the reverse mode operation of the Na+/Ca2+ exchanger (NCX). YM-244769 dihydrochloride (B599025) is a potent and selective inhibitor of the NCX, with a preferential inhibitory action on the NCX3 isoform. This makes it a valuable pharmacological tool for investigating the role of NCX in H/R injury and for exploring potential therapeutic interventions. This document provides detailed application notes and experimental protocols for the use of YM-244769 in in vitro models of H/R injury.

Mechanism of Action

YM-244769 is a benzyloxyphenyl derivative that acts as a potent inhibitor of the Na+/Ca2+ exchanger.[1][2] It exhibits a higher selectivity for the NCX3 isoform over NCX1 and NCX2.[1][3][4] Under ischemic conditions, intracellular sodium ([Na+]i) accumulates, leading to the reversal of the NCX, which then pumps Ca2+ into the cell, causing cytotoxic Ca2+ overload.[3][5] YM-244769 preferentially inhibits this reverse mode (Ca2+ entry) of the NCX, thereby preventing the detrimental rise in intracellular Ca2+ during reoxygenation and protecting cells from injury.[1][2][3]

Data Presentation

Table 1: Inhibitory Potency of YM-244769 on NCX Isoforms

| NCX Isoform | IC50 (nM) |

| NCX1 | ~68-95 |

| NCX2 | ~95 |

| NCX3 | 18 |

Data compiled from studies on NCX-transfected cells.[1][3][4]

Table 2: Effective Concentrations of YM-244769 in H/R Injury Models

| Cell Line | Hypoxia Duration | Reoxygenation Duration | YM-244769 Concentration (µM) | Outcome Measure | Reference |

| SH-SY5Y (neuronal) | 8 hours | 16 hours | 0.3, 1 | LDH Release | [3] |

| LLC-PK1 (renal) | 6 hours | 1 hour | 1 | LDH Release | [3] |

Experimental Protocols

Protocol 1: In Vitro Hypoxia/Reoxygenation Injury in SH-SY5Y Neuronal Cells

This protocol describes the induction of H/R injury in the human neuroblastoma cell line SH-SY5Y and the assessment of the protective effects of YM-244769.

Materials:

-

SH-SY5Y cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Hypoxia chamber (e.g., modular incubator chamber)

-

Gas mixture for hypoxia (e.g., 95% N2, 5% CO2)

-

YM-244769 dihydrochloride stock solution (e.g., 10 mM in DMSO)

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

96-well plates

-

Sterile water

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and culture for 24 hours in DMEM with 10% FBS at 37°C in a standard incubator (95% air, 5% CO2).

-

Induction of Hypoxia:

-

Prepare a glucose-free DMEM medium.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Replace the culture medium with glucose-free DMEM.

-

Place the 96-well plate in a hypoxia chamber. To maintain humidity, place a dish of sterile water in the chamber.[6]

-

Flush the chamber with the hypoxic gas mixture for 5-10 minutes to displace the air.

-

Seal the chamber and place it in a 37°C incubator for 8 hours.

-

-

Reoxygenation and Treatment:

-

After the hypoxic period, remove the plate from the chamber.

-

Immediately replace the glucose-free medium with fresh, pre-warmed DMEM containing 10% FBS.

-

Add this compound to the appropriate wells to achieve final concentrations of 0.3 µM and 1 µM. Include a vehicle control (DMSO).

-

Return the plate to a standard incubator (95% air, 5% CO2) for 16 hours of reoxygenation.

-

-

Assessment of Cell Injury (LDH Assay):

-

After the reoxygenation period, measure the amount of LDH released into the culture medium using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

To determine the total LDH, lyse the control cells (not subjected to H/R) with the lysis buffer provided in the kit.

-

Calculate the percentage of LDH release as: (LDH in supernatant / Total LDH) x 100.

-

Protocol 2: In Vitro Hypoxia/Reoxygenation Injury in LLC-PK1 Renal Cells

This protocol details the procedure for inducing H/R injury in the porcine kidney epithelial cell line LLC-PK1.

Materials:

-

LLC-PK1 cells

-

Medium 199 with 10% FBS

-

Hypoxia chamber

-

Hypoxic gas mixture

-

This compound stock solution

-

LDH cytotoxicity assay kit

-

96-well plates

Procedure:

-

Cell Seeding: Seed LLC-PK1 cells in 96-well plates and grow to confluence.

-

Induction of Hypoxia:

-

Wash the cells with PBS.

-

Replace the medium with a serum-free and glucose-free medium.

-

Place the plate in a hypoxia chamber, flush with the hypoxic gas mixture, and incubate at 37°C for 6 hours.

-

-

Reoxygenation and Treatment:

-

After 6 hours, remove the plate from the hypoxia chamber.

-

Replace the medium with fresh Medium 199 containing 10% FBS.

-

Add YM-244769 to a final concentration of 1 µM. Include a vehicle control.

-

Return the plate to a standard incubator for 1 hour of reoxygenation.

-

-

Assessment of Cell Injury (LDH Assay):

-

Measure LDH release as described in Protocol 1.

-

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escardio.org [escardio.org]

- 6. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]

Application of YM-244769 dihydrochloride in cardiac myocyte research.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

YM-244769 dihydrochloride (B599025) is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component of calcium homeostasis in cardiac myocytes.[1][2] Its ability to modulate intracellular calcium levels makes it a valuable tool for investigating the role of NCX in various physiological and pathological processes in the heart, including excitation-contraction coupling, cardiac hypertrophy, and ischemia-reperfusion injury.[3] These application notes provide detailed protocols and guidelines for the use of YM-244769 dihydrochloride in cardiac myocyte research.

Mechanism of Action

YM-244769 is a benzyloxyphenyl derivative that inhibits the Na+/Ca2+ exchanger.[1] It demonstrates a higher potency for the Ca2+ entry mode (reverse mode) of NCX compared to the Ca2+ exit mode (forward mode).[1] The inhibition by YM-244769 is dependent on the intracellular Na+ concentration.[1] Notably, YM-244769 exhibits preferential inhibition of the NCX3 isoform over NCX1 and NCX2.[2][4][5][6] In guinea pig cardiac ventricular myocytes, YM-244769 has been shown to suppress the bidirectional Na+/Ca2+ exchange current (INCX) in a concentration-dependent manner.[1]

Data Presentation

Inhibitory Potency of YM-244769 on NCX Isoforms and Currents

| Target | Species/Cell Type | Parameter | Value | Reference |

| NCX1 | Transfected CCL39 cells | IC50 (Ca2+ uptake) | 68 ± 2.9 nM | [5] |

| NCX2 | Transfected CCL39 cells | IC50 (Ca2+ uptake) | 96 ± 3.5 nM | [5] |

| NCX3 | Transfected CCL39 cells | IC50 (Ca2+ uptake) | 18 ± 1.0 nM | [5][6] |

| Bidirectional outward INCX | Guinea pig cardiac ventricular myocytes | IC50 | ~0.1 µM | [1] |

| Bidirectional inward INCX | Guinea pig cardiac ventricular myocytes | IC50 | ~0.1 µM | [1] |

| Unidirectional outward INCX (Ca2+ entry mode) | Guinea pig cardiac ventricular myocytes | IC50 | 0.05 µM | [1] |

| Unidirectional inward INCX (Ca2+ exit mode) | Guinea pig cardiac ventricular myocytes | Inhibition at 10 µM | ~50% | [1] |

Signaling Pathway

Caption: Signaling pathway of YM-244769 in cardiac myocytes.

Experimental Protocols

Protocol 1: Investigating the Effect of YM-244769 on Calcium Transients in Adult Ventricular Myocytes

Objective: To determine the effect of YM-244769 on intracellular calcium transients in isolated adult ventricular myocytes.

Materials:

-

Isolated adult ventricular myocytes

-

Tyrode's solution

-

Fura-2 AM or other suitable calcium indicator

-

This compound

-

Field stimulation device

-

Calcium imaging system

Procedure:

-

Cell Preparation: Isolate ventricular myocytes from adult hearts (e.g., rat, mouse, or guinea pig) using established enzymatic digestion protocols.

-

Dye Loading: Incubate the isolated myocytes with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions to allow for the measurement of intracellular calcium.

-

Baseline Recording: Perfuse the cells with normal Tyrode's solution and record baseline calcium transients elicited by electrical field stimulation (e.g., 1 Hz).

-

Drug Application: Perfuse the cells with Tyrode's solution containing the desired concentration of YM-244769 (e.g., 0.1 µM to 10 µM).

-

Post-Drug Recording: After a sufficient incubation period (e.g., 5-10 minutes), record calcium transients again under the same stimulation protocol.

-

Data Analysis: Analyze the amplitude, duration, and decay kinetics of the calcium transients before and after the application of YM-244769.

Caption: Experimental workflow for calcium transient analysis.

Protocol 2: Whole-Cell Voltage-Clamp Analysis of INCX Inhibition by YM-244769

Objective: To characterize the inhibitory effect of YM-244769 on the Na+/Ca2+ exchange current (INCX) using the whole-cell patch-clamp technique.

Materials:

-

Isolated cardiac ventricular myocytes

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

Internal (pipette) solution

-

External (bath) solution

-

This compound

Solutions:

-

External Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 120 CsOH, 120 Aspartic acid, 20 TEA-Cl, 10 HEPES, 5 Mg-ATP, 10 EGTA (pH adjusted to 7.2 with CsOH). Note: Intracellular Na+ can be varied to study its effect on YM-244769 inhibition.

Procedure:

-

Cell Preparation: Plate isolated myocytes in a recording chamber on the stage of an inverted microscope.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass and fire-polish the tips. Fill the pipettes with the internal solution.

-

Giga-seal Formation: Approach a myocyte with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.

-

INCX Elicitation: Clamp the cell at a holding potential (e.g., -40 mV) and apply a voltage ramp protocol (e.g., from +60 mV to -120 mV) to elicit INCX.

-

Drug Application: Perfuse the chamber with the external solution containing YM-244769 at various concentrations.

-

Data Recording and Analysis: Record the current traces before and after drug application. Subtract the passive leak current to isolate INCX. Plot a dose-response curve to determine the IC50 of YM-244769.

Caption: Workflow for whole-cell voltage-clamp experiments.

Protocol 3: Assessment of YM-244769 in an In Vitro Model of Cardiac Hypertrophy

Objective: To evaluate the effect of YM-244769 on the development of cardiac hypertrophy in cultured neonatal ventricular myocytes.

Materials:

-

Neonatal rat or mouse ventricular myocytes

-

Cell culture reagents (DMEM, FBS, etc.)

-

Hypertrophic agonist (e.g., phenylephrine, endothelin-1)

-

This compound

-

Reagents for immunofluorescence staining (e.g., anti-α-actinin antibody, DAPI)

-

Microscopy system for imaging

-

Reagents for protein quantification and gene expression analysis (e.g., BCA assay, qPCR)

Procedure:

-

Cell Culture: Isolate and culture neonatal ventricular myocytes.

-

Induction of Hypertrophy: After 24-48 hours, stimulate the myocytes with a hypertrophic agonist in the presence or absence of YM-244769 for 48-72 hours.

-

Assessment of Cell Size: Fix the cells and perform immunofluorescence staining for a myocyte-specific marker (e.g., α-actinin) and a nuclear counterstain (DAPI). Capture images and measure the cell surface area using image analysis software.

-

Protein Synthesis Measurement: Quantify total protein content as an indicator of hypertrophy.

-

Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qPCR) to measure the expression of hypertrophic marker genes (e.g., ANP, BNP).

Caption: Logical workflow for in vitro cardiac hypertrophy study.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of the Na+/Ca2+ exchanger in cardiac myocyte physiology and pathophysiology. The protocols outlined above provide a framework for utilizing this inhibitor to investigate its effects on calcium signaling, electrophysiology, and cellular remodeling in the heart. Researchers should carefully titrate the concentration of YM-244769 and consider its isoform selectivity when designing and interpreting experiments.

References

- 1. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 3. Altered Na/Ca exchange activity in cardiac hypertrophy and heart failure: a new target for therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]